molecular formula C8H9FN2 B13337890 N-Cyclopropyl-2-fluoropyridin-4-amine

N-Cyclopropyl-2-fluoropyridin-4-amine

Cat. No.: B13337890
M. Wt: 152.17 g/mol
InChI Key: UPGFZBCRQPBPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-2-fluoropyridin-4-amine is an organic compound with the molecular formula C11H15FN2 . This compound features a fluoropyridine scaffold linked to a cyclopropylamine group, a structural motif of significant interest in medicinal chemistry. The cyclopropylamine unit is a privileged structure in drug discovery, known to confer favorable metabolic stability and to act as a key pharmacophore in mechanism-based inhibitors of various enzymes . For instance, substituted cyclopropylamines are investigated as potent inhibitors of amine oxidases and other enzyme classes . The 2-fluoropyridine component is a versatile building block in synthetic chemistry, often used in cross-coupling reactions to create more complex molecules for biological evaluation. Compounds incorporating similar fluorinated pyridines and cyclopropyl groups are explored in advanced therapeutic areas, such as in patented molecules designed as beta-secretase inhibitors for neurological disorders and in investigational anti-cancer agents . Researchers value this compound as a key synthetic intermediate for constructing diverse chemical libraries or for probing biochemical pathways. This product is intended for research purposes as a standard or building block in drug discovery and development efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

N-cyclopropyl-2-fluoropyridin-4-amine

InChI

InChI=1S/C8H9FN2/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2,(H,10,11)

InChI Key

UPGFZBCRQPBPNL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC(=NC=C2)F

Origin of Product

United States

Strategic Positioning of Fluorinated Pyridines in Organic Synthesis Research

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry. researchgate.net Fluorinated pyridines, in particular, are highly sought-after building blocks due to the profound impact of fluorine on the physicochemical properties of the parent heterocycle. The high electronegativity of fluorine can significantly alter the electron distribution within the pyridine (B92270) ring, influencing its reactivity, pKa, and metabolic stability. mdpi.com This modulation of electronic properties is a powerful tool for fine-tuning the biological activity and pharmacokinetic profile of drug candidates. nih.gov

Table 1: Impact of Fluorine Substitution on Pyridine Properties

PropertyEffect of FluorinationRationale
Basicity DecreasedThe electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom.
Metabolic Stability IncreasedThe strong C-F bond can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
Lipophilicity IncreasedFluorine substitution generally increases the lipophilicity of a molecule, which can affect cell membrane permeability.
Reactivity ModifiedThe fluorine atom can act as a leaving group in SNAr reactions, facilitating further functionalization.

Structural Attributes of 2 Fluoropyridin 4 Amines As Synthetic Scaffolds

The 2-fluoropyridin-4-amine scaffold is a particularly valuable synthetic intermediate. The fluorine atom at the 2-position is activated towards nucleophilic displacement, making it a prime site for chemical modification. nih.gov This allows for the selective introduction of various substituents at this position, a key strategy in structure-activity relationship (SAR) studies. The amino group at the 4-position provides another point for diversification, enabling the attachment of different side chains or the construction of more complex heterocyclic systems.

Compounds incorporating the 4-aminopyridine (B3432731) moiety have demonstrated a broad spectrum of biological activities, and this scaffold is present in several approved drugs. nih.gov The combination of the reactive 2-fluoro substituent and the biologically relevant 4-amino group makes 2-fluoropyridin-4-amines highly attractive starting materials for the synthesis of novel compounds with potential therapeutic applications.

Significance of N Cyclopropyl Moieties in Chemical Synthesis Contexts

The cyclopropyl (B3062369) group is a small, strained ring system that has gained immense popularity in medicinal chemistry. scientificupdate.com Its unique conformational and electronic properties impart several desirable characteristics to a molecule. The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation, which can lead to enhanced binding affinity for a biological target. scientificupdate.com This conformational constraint can also improve metabolic stability by preventing the molecule from adopting conformations that are susceptible to enzymatic degradation.

From an electronic standpoint, the cyclopropyl group possesses significant s-character in its C-H bonds and p-character in its C-C bonds, allowing it to participate in conjugation and act as a bioisostere for a vinyl group. scientificupdate.com The introduction of an N-cyclopropyl group can also increase a compound's lipophilicity and influence its pKa. A notable advantage of the N-cyclopropyl group is its ability to enhance metabolic stability by protecting the nitrogen atom from N-dealkylation, a common metabolic pathway for many amines. longdom.org The synthesis of N-cyclopropylamines can be achieved through various methods, including the reaction of amines with cyclopropylboronic acid in the presence of a copper catalyst. rsc.org

Table 2: Advantages of Incorporating an N-Cyclopropyl Moiety

FeatureAdvantage in Chemical Synthesis and Medicinal Chemistry
Conformational Rigidity Can lead to increased potency and selectivity by locking the molecule in a bioactive conformation.
Metabolic Stability Can protect against N-dealkylation and other metabolic pathways, increasing the drug's half-life.
Lipophilicity Can be modulated to optimize pharmacokinetic properties such as absorption and distribution.
Bioisosterism Can act as a stable mimic of a double bond, influencing binding interactions.

N Cyclopropyl 2 Fluoropyridin 4 Amine As a Building Block in Complex Chemical Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The inherent reactivity of N-Cyclopropyl-2-fluoropyridin-4-amine allows it to serve as a strategic starting material for the synthesis of more complex, multi-ring systems. The 4-amino group provides a handle for annulation reactions, while the 2-fluoro substituent is a prime site for nucleophilic aromatic substitution (SNAr), facilitating the closure of new rings.

This compound is an ideal precursor for the synthesis of fused pyridopyrimidines, a class of compounds with significant interest in medicinal chemistry. encyclopedia.pubmdpi.comnih.gov The 4-amino group can act as a dinucleophile in condensation reactions with various carbonyl compounds or their equivalents to construct a fused pyrimidine (B1678525) ring. For instance, reaction with formamide, followed by intramolecular cyclization, can yield pyrido[4,3-d]pyrimidine (B1258125) systems.

A plausible synthetic route involves the reaction of the 4-amino group with a one-carbon electrophile, such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to form an intermediate amidine. Subsequent intramolecular cyclization, often promoted by heat or acid, would lead to the formation of the fused ring system. The cyclopropyl (B3062369) and fluoro substituents remain on the core structure, allowing for further functionalization. This approach is a common strategy for building complex heterocyclic frameworks from simpler aminopyridine precursors. researchgate.netnih.gov

Table 1: Representative Synthesis of a Fused Pyrido[4,3-d]pyrimidine Derivative

Step Reactant Reagent/Conditions Intermediate/Product
1 This compound Dimethylformamide dimethyl acetal (DMF-DMA), Reflux N'-(2-fluoro-4-pyridinyl)-N,N-dimethylcyclopropanimidamide

The structure of this compound is also amenable to the construction of complex bridged heterocyclic systems, potentially through intramolecular cyclization strategies like the Pictet-Spengler reaction. nih.govwikipedia.orgnih.gov In a hypothetical scenario, the cyclopropylamine (B47189) nitrogen could be functionalized with a suitable tether containing an aldehyde or ketone precursor. Following this, an acid-catalyzed intramolecular cyclization, where the pyridine (B92270) ring acts as the nucleophile, would generate a bridged, polycyclic scaffold.

The Pictet-Spengler reaction typically involves the cyclization of a β-arylethylamine with a carbonyl compound. wikipedia.org By analogy, if the N-cyclopropyl group is modified to include an appropriate electrophilic center, the pyridine ring can participate in an intramolecular ring-closing reaction to form a novel bridged structure. The rigidity and defined stereochemistry of such systems make them attractive targets in drug discovery and materials science.

Role in Ligand Design and Synthesis

The nitrogen atoms in this compound—both the endocyclic pyridine nitrogen and the exocyclic amino nitrogen—can serve as coordination sites for metal ions. This makes the compound a valuable scaffold for designing ligands for catalysis and coordination chemistry.

While this compound is not itself chiral, it can be incorporated into larger, chiral molecules that serve as ligands for asymmetric catalysis. researchgate.net Chiral P,N (phosphine-nitrogen) and P,N,N-type ligands have demonstrated high efficacy in reactions such as asymmetric hydrogenation. researchgate.netrsc.org The 4-amino group provides a convenient point for attaching a chiral phosphine-containing moiety.

For example, the amine could be reacted with a chiral epoxide, followed by functionalization of the resulting amino alcohol to introduce a phosphine (B1218219) group. The resulting ligand would possess a chiral backbone and multiple coordination sites (the pyridine nitrogen, the exocyclic nitrogen, and the phosphorus atom), making it a candidate for creating highly enantioselective metal catalysts (e.g., with Iridium or Ruthenium). rsc.orgnih.gov

Table 2: Hypothetical Pathway to a Chiral P,N-Ligand

Step Starting Material Reagent Product Functionality
1 This compound (R)-Styrene oxide Chiral amino alcohol

The aminopyridine motif is a well-established component in coordination chemistry. nih.govresearchgate.netekb.eg this compound can act as a bidentate or monodentate ligand, coordinating to transition metals through its nitrogen atoms. The amino group can coordinate with various transition metal halides, such as copper(II) chloride or bromide, to form neutral coordination complexes.

These complexes can exhibit interesting structural, electronic, and magnetic properties. For instance, reaction with copper(II) salts could yield complexes of the type [Cu(this compound)2X2], where X is a halide. Furthermore, such ligands are used to create group-IV metal complexes (e.g., with Titanium or Zirconium) that can act as catalysts for olefin polymerization. researchgate.net The electronic properties of the ligand, modulated by the fluoro and cyclopropyl groups, can influence the activity and selectivity of the metallic center.

Intermediate in the Synthesis of Functional Organic Materials

The reactivity of this compound makes it a potential monomer or building block for the synthesis of functional organic materials, such as specialized polymers. polysciences.comrsc.org The amine functionality allows it to be incorporated into polymer backbones or used as a pendant group to modify existing polymers.

For instance, it could undergo polycondensation with diacyl chlorides to form polyamides. Alternatively, it could be used in nucleophilic aromatic substitution polymerization, where the reactive fluorine atom is displaced by a dinucleophile to build a polymer chain. The resulting polymers, containing pyridine and cyclopropylamine units, could possess unique properties such as thermal stability, specific binding capabilities, or utility in organic electronics. unibo.it The amine groups within the polymer can also serve as sites for crosslinking or for the immobilization of other functional molecules. polysciences.com

Table 3: Potential Compounds Mentioned in the Article

Compound Name
This compound
Dimethylformamide dimethyl acetal (DMF-DMA)
N'-(2-fluoro-4-pyridinyl)-N,N-dimethylcyclopropanimidamide
5-Cyclopropyl-7-fluoropyrido[4,3-d]pyrimidine
(R)-Styrene oxide
Chlorodiphenylphosphine
Copper(II) chloride
Copper(II) bromide
Titanium
Zirconium
Iridium

Polymerizable Monomers

There is no direct evidence in the current body of scientific literature to suggest that this compound has been utilized as a monomer for polymerization. The structure of the molecule, featuring a pyridine ring, a secondary amine, a cyclopropyl group, and a fluorine atom, presents several theoretical, yet underexplored, avenues for incorporation into a polymer backbone.

Hypothetically, the amine functionality could be a reactive site for polymerization reactions such as polycondensation with dicarboxylic acids or their derivatives to form polyamides. Similarly, the pyridine ring could potentially be involved in polymerization processes, for instance, through transition-metal catalyzed cross-coupling reactions if further functionalized. However, without experimental data, these remain theoretical possibilities.

Dye and Pigment Precursors

The investigation into the use of this compound as a precursor for dyes and pigments has not been reported in scholarly articles or patents. The core structure, a substituted aminopyridine, is a common motif in various classes of dyes. The electronic properties of the pyridine ring, influenced by the electron-donating amino group and the electron-withdrawing fluorine atom, could, in theory, be exploited to create chromophores.

For instance, diazotization of the amino group followed by coupling with a suitable aromatic compound is a classic method for synthesizing azo dyes. The resulting dye's color and properties would be influenced by the substituents on both the pyridine and the coupling partner. The cyclopropyl and fluoro groups would be expected to modulate the final color and properties such as lightfastness and solubility. Nevertheless, no specific examples of dyes or pigments derived from this compound have been documented.

Applications in Supramolecular Chemistry

The potential application of this compound in supramolecular chemistry is another area that remains to be explored. The pyridine nitrogen atom possesses a lone pair of electrons, making it a potential hydrogen bond acceptor or a coordination site for metal ions. These are fundamental interactions for the construction of supramolecular assemblies.

Theoretical and Computational Chemistry Studies of N Cyclopropyl 2 Fluoropyridin 4 Amine

Electronic Structure and Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

A computational analysis would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Charge Distribution and Electrostatic Potentials

Calculations would reveal the distribution of electron density across the molecule, highlighting electronegative and electropositive regions. An electrostatic potential map would visually represent these areas, offering insights into intermolecular interactions and the molecule's polarity.

Conformational Analysis and Energy Minima

Rotational Barriers and Preferred Conformations of the N-Cyclopropyl Group

A conformational analysis would identify the most stable spatial arrangements of the N-cyclopropyl group relative to the pyridine (B92270) ring. This would involve calculating the energy barriers for rotation around the C-N bond connecting the two moieties. Studies on similar N-cyclopropyl amides have revealed interesting conformational behaviors that may or may not be analogous to this specific amine.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For N-Cyclopropyl-2-fluoropyridin-4-amine, this could be applied to understand its synthesis, potential degradation pathways, or its interactions with biological targets. These calculations would identify transition states and intermediates, providing a detailed mechanistic understanding of relevant chemical processes.

Due to the highly specific nature of the request and the absence of publicly available theoretical and computational chemistry studies focusing solely on this compound, this article cannot be generated at this time.

Extensive searches for dedicated research on the transition state localization, energy barriers, mechanistic simulations, ground-state properties, and QSAR theoretical descriptors for this compound did not yield any specific studies. The existing literature covers broader computational chemistry methodologies and applications to different molecules, but lacks the specific data required to populate the requested article structure for this particular compound.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound.

Analytical Methodologies for Investigating N Cyclopropyl 2 Fluoropyridin 4 Amine and Its Transformations Excluding Basic Identification

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for determining the molecular structure of newly formed compounds resulting from transformations of N-Cyclopropyl-2-fluoropyridin-4-amine. High-resolution NMR, detailed mass spectrometry, and vibrational spectroscopy (Infrared and Raman) each provide unique and complementary information.

High-Resolution NMR Spectroscopy for Complex Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of reaction intermediates and products in solution. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a potential reaction product where the fluorine atom has been substituted by another group, significant shifts in the aromatic protons of the pyridine (B92270) ring would be observed. The signals corresponding to the cyclopropyl (B3062369) group (typically in the 0.5-1.5 ppm range) would also be affected by changes to the amine nitrogen.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon attached to the fluorine atom in the parent compound is expected to show a large coupling constant (¹JCF), which would be absent in a substitution product. The chemical shifts of the pyridine ring carbons are also highly sensitive to the nature of the substituents. researchgate.net

¹⁹F NMR: Fluorine NMR is a highly sensitive technique for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would exhibit a singlet (or a complex multiplet depending on couplings to nearby protons). The disappearance of this signal is a clear indicator of a substitution reaction at the 2-position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and a Hypothetical Substitution Product.

Position This compound (Predicted) Hypothetical Product (e.g., 2-alkoxy derivative) (Predicted)
¹H NMR
H-3~6.5 - 6.7 (d)~6.3 - 6.5 (d)
H-5~7.8 - 8.0 (d)~7.6 - 7.8 (d)
H-6~6.8 - 7.0 (s)~6.6 - 6.8 (s)
N-H~5.0 - 6.0 (br s)~5.0 - 6.0 (br s)
Cyclopropyl-CH~2.5 - 2.7 (m)~2.5 - 2.7 (m)
Cyclopropyl-CH₂~0.6 - 0.9 (m)~0.6 - 0.9 (m)
¹³C NMR
C-2~160 - 165 (d, ¹JCF ≈ 240 Hz)~160 - 165
C-3~105 - 110 (d, ²JCF ≈ 15 Hz)~100 - 105
C-4~150 - 155~150 - 155
C-5~145 - 150~140 - 145
C-6~110 - 115 (d, ³JCF ≈ 5 Hz)~105 - 110
Cyclopropyl-CH~30 - 35~30 - 35
Cyclopropyl-CH₂~5 - 10~5 - 10

This data is hypothetical and based on typical values for similar structures. chemicalbook.comchemicalbook.com

Detailed Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of compounds and to gain structural information through the analysis of their fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used.

For this compound, the molecular ion peak would be expected at m/z 166.08. Common fragmentation pathways for related N-cyclopropyl and aminopyridine compounds can be predicted:

Loss of the cyclopropyl group: Cleavage of the N-cyclopropyl bond is a likely fragmentation pathway, leading to a fragment corresponding to the 2-fluoropyridin-4-amine radical cation.

Ring opening of the cyclopropyl group: The cyclopropyl ring can undergo rearrangement and fragmentation.

Fragmentation of the pyridine ring: The pyridine ring can undergo characteristic cleavages, often involving the loss of HCN or related neutral molecules.

In the analysis of reaction products, a shift in the molecular ion peak corresponding to the mass of the added substituent and the loss of fluorine would be the primary indicator of a successful transformation. The fragmentation pattern of the product would provide further confirmation of the new structure.

Table 2: Predicted Key Mass Fragments for this compound.

m/z Predicted Fragment Fragmentation Pathway
166[M]⁺Molecular Ion
125[M - C₃H₅]⁺Loss of cyclopropyl radical
111[M - C₃H₅ - N]⁺Subsequent loss of nitrogen
96[C₅H₃FN]⁺Fragmentation of the pyridine ring

This data is hypothetical and based on general fragmentation patterns of related compounds.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic bands for the N-H stretching of the secondary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and cyclopropyl group (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and a strong C-F stretching band (around 1200-1300 cm⁻¹). In a reaction where the fluorine is displaced, the C-F band would disappear and new bands corresponding to the incoming functional group would appear.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying symmetric vibrations and is less sensitive to water, making it suitable for in-situ reaction monitoring in aqueous media. The pyridine ring vibrations are typically strong in the Raman spectrum.

Table 3: Key Predicted IR and Raman Bands (cm⁻¹) for Functional Group Identification.

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch3300 - 35003300 - 3500
Aromatic C-H Stretch3000 - 31003000 - 3100
Aliphatic C-H Stretch2850 - 30002850 - 3000
C=C / C=N Stretch1400 - 16001400 - 1600
C-F Stretch1200 - 1300Weak

This data is based on typical vibrational frequencies for the respective functional groups.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for separating components of a reaction mixture, which allows for the monitoring of reaction progress, identification of byproducts, and determination of the purity of the final product.

High-Performance Liquid Chromatography (HPLC) for Kinetic Studies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile compounds. It is particularly well-suited for monitoring the kinetics of reactions involving this compound, such as nucleophilic aromatic substitution. nih.gov By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, the disappearance of the starting material and the appearance of the product can be quantified.

A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using a UV detector set at a wavelength where both the reactant and product have significant absorbance. The data obtained can be used to determine reaction rates and mechanisms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the separation and identification of volatile and thermally stable compounds. This technique would be useful for analyzing potential volatile byproducts from reactions of this compound, or for analyzing the compound itself if it is sufficiently volatile.

In GC-MS, the components of a mixture are separated in the gas chromatograph and then directly introduced into the mass spectrometer for detection and identification. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint of the compound. This is particularly useful for identifying unexpected side products or impurities in a reaction mixture. psu.edu

Crystallographic Analysis of Single Crystals for Precise Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the exact atomic arrangement of a crystalline solid. This technique would allow for the unambiguous confirmation of the molecular structure of this compound, providing precise measurements of bond lengths, bond angles, and torsional angles.

Should a single crystal of this compound be successfully grown and analyzed, a wealth of structural data would be generated. This data would be crucial for understanding the molecule's conformation, including the planarity of the pyridine ring, the orientation of the cyclopropyl group relative to the ring, and the geometry of the amine substituent. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice.

Hypothetical Crystallographic Data for this compound:

The following table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. Note: This data is hypothetical and serves for illustrative purposes only, as no published crystallographic data for this specific compound was identified.

ParameterHypothetical Value
Chemical FormulaC₈H₉FN₂
Formula Weight152.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.1
α (°)90
β (°)105.5
γ (°)90
Volume (ų)780.4
Z4
Calculated Density (g/cm³)1.294

In Situ Spectroscopic Techniques for Reaction Mechanism Studies

In situ spectroscopic techniques are powerful tools for studying chemical reactions as they occur, providing real-time information on the consumption of reactants, the formation of intermediates, and the generation of products. These methods eliminate the need for quenching and sampling, which can sometimes alter the course of a reaction or miss short-lived species.

For transformations involving this compound, techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be employed in an in situ manner. By monitoring characteristic vibrational bands or NMR signals, researchers can gain a dynamic understanding of the reaction mechanism. For instance, the progress of a nucleophilic substitution reaction at the pyridine ring could be followed by observing the disappearance of the C-F stretching vibration and the appearance of a new band corresponding to the bond formed with the incoming nucleophile. This approach allows for the determination of reaction kinetics and can provide evidence for the existence of transient intermediates, thereby enabling the elucidation of the detailed reaction pathway.

Future Research Directions and Unexplored Avenues for N Cyclopropyl 2 Fluoropyridin 4 Amine

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. While methods for the synthesis of N-substituted aminopyridines exist, the development of asymmetric routes to introduce chirality, particularly in relation to the cyclopropyl (B3062369) moiety or potential stereocenters on its substituents, remains a significant area for investigation.

Future research could focus on biocatalytic methods, which offer high enantioselectivity under mild reaction conditions. mdpi.comresearchgate.netwiley.com Enzymes such as transaminases or imine reductases could be engineered to accept N-Cyclopropyl-2-fluoropyridin-4-amine precursors for the stereoselective synthesis of chiral derivatives. mdpi.comresearchgate.net For instance, the reductive amination of a functionalized cyclopropyl ketone in the presence of 2-fluoro-4-aminopyridine, catalyzed by a chiral-amine-producing biocatalyst, could provide a direct route to enantiopure products. researchgate.netrochester.edu

Table 1: Proposed Biocatalytic Asymmetric Synthesis Approaches

Biocatalytic MethodEnzyme ClassPotential SubstratesExpected Chiral Product
Asymmetric Reductive AminationImine Reductase (IRED) or Amine Dehydrogenase (AmDH)2-fluoro-4-aminopyridine, functionalized cyclopropyl ketoneEnantiopure N-(functionalized cyclopropyl)-2-fluoropyridin-4-amine
Kinetic Resolutionω-Transaminase (ω-TA)Racemic functionalized this compoundEnantiopure this compound and corresponding ketone

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical properties of this compound are largely unexplored. The presence of the fluoropyridine ring suggests that it could participate in a variety of light- or electricity-induced transformations.

Photoredox catalysis could enable novel C-N and C-C bond formations. unimi.itnih.govrsc.orgmdpi.com For example, the coupling of this compound with various aryl or alkyl partners could be achieved under visible light irradiation with a suitable photocatalyst. The fluorine substituent may also influence the regioselectivity of such reactions. acs.org

Electrochemical methods offer a green and efficient alternative for synthesizing and functionalizing pyridine (B92270) derivatives. researchgate.netmdpi.commdpi.com Anodic oxidation could be used to generate reactive intermediates for subsequent coupling reactions, while cathodic reduction could be employed for defluorination or other transformations. The electrochemical synthesis of novel pyrimidine (B1678525) derivatives from aminopyrimidines has been demonstrated and could be adapted for this compound. mdpi.com

Table 2: Potential Photochemical and Electrochemical Transformations

MethodTransformationPotential Reagents/ConditionsPotential Product
Photoredox CatalysisC-N Cross-CouplingAryl halide, photocatalyst (e.g., Iridium or Ruthenium complex), visible lightN-aryl-N-cyclopropyl-2-fluoropyridin-4-amine
Electrochemical SynthesisReductive Cross-CouplingAryl halide, sacrificial iron anode, Nickel(II) catalyst4-amino-6-arylpyrimidine derivative
Anodic OxidationDimerizationUndivided cell, carbon anodeBipyridine derivative

Integration into Flow Chemistry Systems for Scalable Production

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. elveflow.comresearchgate.netufluidix.comnih.gov The integration of the synthesis of this compound and its derivatives into a continuous flow process would be a significant advancement for its potential large-scale production.

Microfluidic reactors, with their high surface-area-to-volume ratio, can enhance heat and mass transfer, leading to faster reaction times and higher yields. elveflow.comresearchgate.netufluidix.comnih.gov The synthesis of heterocyclic amines in microreactors has been successfully demonstrated and could be applied to this compound. elveflow.comresearchgate.net A multi-step flow synthesis could be designed to produce this compound from simple starting materials in a fully automated fashion. mdpi.com

Table 3: Conceptual Flow Chemistry Setup for this compound Synthesis

ModulePurposeReagents/CatalystsReactor Type
1Formation of 2,4-difluoropyridinePyridine fluorination reagentsPacked-bed reactor
2Nucleophilic Aromatic SubstitutionCyclopropylamine (B47189), baseHeated microreactor
3In-line PurificationScavenger resinSolid-phase extraction column

Investigation of Novel Catalytic Transformations

The development of novel catalytic transformations for the functionalization of this compound would greatly expand its synthetic utility. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. nih.govnih.govsemanticscholar.org The selective amination of 2-fluoro-4-iodopyridine (B1312466) has been reported, suggesting that similar strategies could be applied to functionalize the 4-position of a suitable N-Cyclopropyl-2-fluoropyridine precursor. researchgate.net

Furthermore, the C-H activation of the pyridine ring or the cyclopropyl group could provide a direct route for the introduction of new functional groups without the need for pre-functionalized substrates. This would be a highly atom-economical approach to generating a library of derivatives.

Computational Design of Novel Derivatives with Enhanced Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool for predicting the reactivity and electronic properties of molecules. researchgate.netias.ac.inresearcher.liferesearchgate.netnih.gov DFT studies could be employed to understand the effect of the cyclopropylamino and fluoro substituents on the electronic structure of the pyridine ring in this compound. researchgate.netias.ac.inresearchgate.net

This understanding can then be used to design novel derivatives with enhanced reactivity or specific electronic properties. For example, by computationally screening a virtual library of substituted this compound derivatives, it would be possible to identify candidates with optimized Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for specific applications, such as in organic electronics or as ligands in catalysis. ias.ac.inresearcher.life

Table 4: Key Parameters for Computational Design

Computational MethodProperty to be InvestigatedPotential Application of Findings
Density Functional Theory (DFT)HOMO/LUMO energies, electrostatic potential, bond dissociation energiesPrediction of reactivity in photochemical and electrochemical reactions, design of new catalysts
Molecular Dynamics (MD)Conformational analysis, solvent effectsOptimization of reaction conditions for synthetic transformations
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular descriptors with biological activityDesign of new drug candidates with improved potency and selectivity

Q & A

Q. What synthetic routes are commonly employed for N-Cyclopropyl-2-fluoropyridin-4-amine?

The synthesis typically involves multi-step organic reactions, including cyclopropane amine introduction and fluorination. Key steps may involve:

  • Cyclopropane Amine Coupling : Reacting cyclopropylamine with halogenated pyridine intermediates under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) .
  • Fluorination : Direct fluorination using agents like Selectfluor or via nucleophilic aromatic substitution with KF in polar aprotic solvents .
  • Purification : Column chromatography or recrystallization for isolating high-purity product.

Q. How is this compound characterized analytically?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify cyclopropyl and fluoropyridine moieties (e.g., cyclopropyl protons appear as multiplet signals at δ 0.5–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 193.1).
  • X-ray Crystallography : For unambiguous solid-state structure determination, particularly to assess planarity of the pyridine ring .

Q. What are the recommended handling and storage protocols for this compound?

  • Handling : Use PPE (gloves, safety goggles) to avoid skin/eye contact. Work under fume hoods to minimize inhalation of aerosols .
  • Storage : Keep in airtight containers at –20°C under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect the biological activity of this compound?

  • Fluorine Position : Moving the fluorine atom from the 2- to 3-position on the pyridine ring reduces kinase inhibition efficacy by altering electronic distribution .
  • Cyclopropyl Substitution : Replacing cyclopropyl with bulkier groups (e.g., cyclopentyl) decreases cell permeability, as shown in comparative logP studies .
  • Methodological Approach : Use QSAR models to predict activity changes and validate with enzyme inhibition assays (e.g., IC50_{50} measurements against tyrosine kinases) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Orthogonal Assays : Confirm activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., proliferation) assays .
  • Meta-Analysis : Compare data across studies while controlling for variables like cell line (e.g., HCT116 vs. SW480) and assay conditions (e.g., serum concentration) .

Q. How does this compound interact with biological targets at the molecular level?

  • Mechanistic Studies : Employ molecular docking to predict binding modes in enzyme active sites (e.g., EGFR kinase) and validate via mutagenesis (e.g., Ala-scanning of binding pockets) .
  • Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding affinity (KD_D) and residence time .

Q. What are the key considerations for optimizing synthetic yield and scalability?

  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency and sustainability .
  • Catalyst Screening : Test Pd/XPhos systems for higher turnover in cross-coupling steps .

Methodological Guidance

Q. How to assess the compound’s stability under physiological conditions?

  • In Vitro Stability Assays : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24 hours, followed by HPLC analysis to quantify degradation products .

Q. What computational tools are suitable for predicting physicochemical properties?

  • Software : Use Schrodinger’s QikProp for logP, solubility, and plasma protein binding predictions.
  • Databases : Cross-reference with PubChem data for experimental validation (e.g., solubility in DMSO: ~25 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.